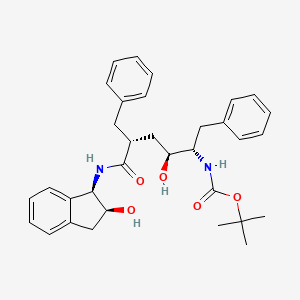
2-(Bis(2-hydroxyethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bis(2-hydroxyethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes both amino and phosphorin groups, making it a versatile molecule in chemical synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(2-hydroxyethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one typically involves the esterification of triethanolamine with fatty acids. This reaction is carried out in the presence of heterogeneous mixed metal oxide catalysts, such as CuFe2O4, ZnFe2O4, CoFe2O4, and NiFe2O4 . The reaction conditions include moderate temperatures and the use of solvents like chloroform and ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes using environmentally friendly catalysts. The catalysts are prepared by co-precipitation methods and are designed to be reusable and efficient under mild conditions . The process is optimized to ensure high yield and selectivity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bis(2-hydroxyethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of solvents to ensure proper reaction kinetics.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various substituted amino compounds.
Aplicaciones Científicas De Investigación
2-(Bis(2-hydroxyethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and as a buffer in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of 2-(Bis(2-hydroxyethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one involves its interaction with various molecular targets. The compound can act as a surfactant, lowering the interfacial tension in mixtures and preventing the separation of emulsions . It can also interact with enzymes and proteins, affecting their activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Triethanolamine: Similar in structure but lacks the phosphorin group.
Bis-Tris: Another compound with similar buffering properties but different molecular structure.
Diethanolamine: Shares the amino and hydroxyethyl groups but differs in overall structure.
Uniqueness
2-(Bis(2-hydroxyethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one is unique due to its combination of amino, hydroxyethyl, and phosphorin groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological molecules and in industrial processes where multifunctional reagents are needed.
Propiedades
Número CAS |
156454-76-1 |
|---|---|
Fórmula molecular |
C11H15N2O4P |
Peso molecular |
270.22 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]-3H-1,3,2-benzoxazaphosphinin-4-one |
InChI |
InChI=1S/C11H15N2O4P/c14-7-5-13(6-8-15)18-12-11(16)9-3-1-2-4-10(9)17-18/h1-4,14-15H,5-8H2,(H,12,16) |
Clave InChI |
RCOGFNHTEQMZMB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)NP(O2)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2S,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[[(2R,3S,4R,5R,6S)-3-[3-[(2R,3S,4S,5R,6S)-2-[[(2S,3R,4S,5S,6R)-3,5-bis[2-(diethylamino)ethoxy]-6-[[(2S,3R,4R,5S,6R)-5-[2-(diethylamino)ethoxy]-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-hydroxyoxan-2-yl]oxymethyl]-5-[2-(diethylamino)ethoxy]-4,6-dihydroxyoxan-3-yl]oxy-2-hydroxypropoxy]-4,5,6-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyethyl-[2-(diethylamino)ethyl]-diethylazanium;sulfate](/img/structure/B12768232.png)











